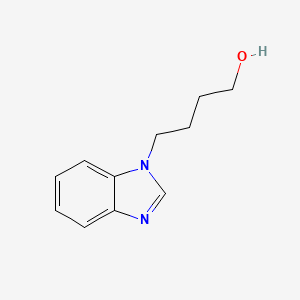

1h-Benzimidazole-1-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1h-Benzimidazole-1-butanol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Benzimidazole derivatives, including 1H-benzimidazole-1-butanol, have demonstrated notable biological activity. They are recognized for their effectiveness against a range of viruses and bacteria. For instance, certain benzimidazole derivatives have shown promising antiviral properties against viruses such as the human immunodeficiency virus (HIV) and hepatitis C virus (HCV) .

Case Study: Antiviral Efficacy

A study highlighted that compounds derived from benzimidazole exhibited significant antiviral activity against Bovine Viral Diarrhea Virus (BVDV) with an effective concentration (EC50) of 1.11 mM . This underscores the potential of this compound as a lead compound for developing antiviral agents.

Antitumor Properties

Research indicates that benzimidazole derivatives possess antitumor activities. For example, a series of 5-nitro-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, showing effectiveness comparable to standard chemotherapeutic agents .

Organic Synthesis

Brønsted Acidic Ionic Liquids

This compound can serve as a precursor for creating Brønsted acidic ionic liquids, which are valuable in organic synthesis, particularly in esterification reactions. These ionic liquids can enhance reaction rates and selectivity, making them suitable for various synthetic applications .

Table: Summary of Synthesis Applications

| Application | Description |

|---|---|

| Esterification | Used in the formation of esters from aliphatic acids |

| Ionic Liquids | Precursor for Brønsted acidic ionic liquids |

| Organic Reactions | Catalysts in various organic transformations |

Material Science

Corrosion Inhibition

Benzimidazole derivatives are also utilized as corrosion inhibitors in metal protection. The presence of the butyl group in this compound enhances its ability to form protective films on metal surfaces, thereby preventing corrosion .

Case Study: Corrosion Inhibition Performance

A comparative study demonstrated that benzimidazole derivatives effectively reduce corrosion rates on steel surfaces in acidic environments, highlighting their practical application in industrial settings .

Photophysical Properties

Photostability Investigations

The photophysical properties of this compound have been studied to evaluate its stability under UV light exposure. Such studies are crucial for applications where light exposure is inevitable, such as in coatings and pharmaceuticals .

Analyse Chemischer Reaktionen

2.1. Hydroxyl Group Reactivity

The terminal hydroxyl group in the butanol chain enables classic alcohol chemistry:

-

Esterification : Reaction with carboxylic acids or acid chlorides to form esters (e.g., R-OAc) .

-

Oxidation : Conversion to a ketone (butanone) or carboxylic acid (butanoic acid) under acidic or basic conditions using oxidizing agents like KMnO₄ or CrO₃ .

-

Substitution : Replacement of -OH with halides (e.g., -Br, -Cl) via SN2 mechanisms using PBr₃ or SOCl₂ .

2.2. Benzimidazole Ring Reactivity

The benzimidazole core exhibits characteristic reactivity patterns:

-

Nucleophilic Attack : The aromatic ring can engage in electrophilic substitution (e.g., nitration, sulfonation) due to electron-rich nitrogen atoms .

-

Ring-Opening Reactions : Under acidic conditions, the imidazole ring may undergo hydrolysis to form diamine intermediates .

-

Coordination Chemistry : The nitrogen atoms can act as ligands, binding metal ions (e.g., Cu, Fe) in catalytic systems .

2.3. Combined Reactivity

The conjugation of the benzimidazole ring and butanol chain allows for:

-

Schiff Base Formation : Reaction of the hydroxyl group with aldehydes or ketones to form imine derivatives .

-

Cross-Coupling Reactions : Potential use in palladium-catalyzed coupling reactions to introduce additional substituents .

Analytical and Spectroscopic Characterization

While specific data for 1H-Benzimidazole-1-butanol is limited, analogous benzimidazoles exhibit:

Eigenschaften

CAS-Nummer |

62780-80-7 |

|---|---|

Molekularformel |

C11H14N2O |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

4-(benzimidazol-1-yl)butan-1-ol |

InChI |

InChI=1S/C11H14N2O/c14-8-4-3-7-13-9-12-10-5-1-2-6-11(10)13/h1-2,5-6,9,14H,3-4,7-8H2 |

InChI-Schlüssel |

SEQLNTGSELNDHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=CN2CCCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.